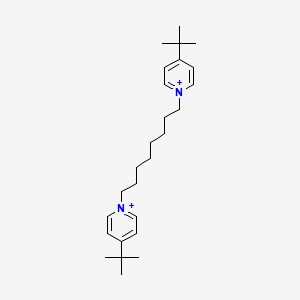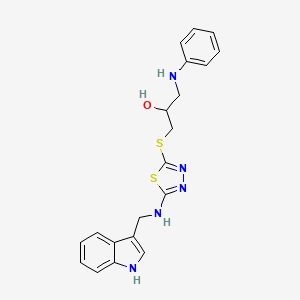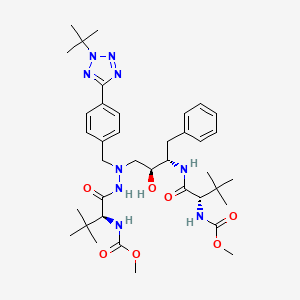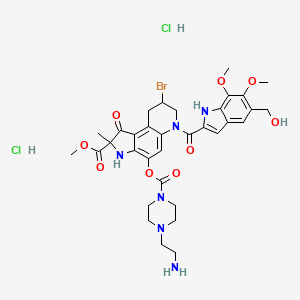
Ezh47ZB2YF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid , also known by its identifier Ezh47ZB2YF , is a chemical substance with the molecular formula C8H12O6P2S2 and a molecular weight of 330.26 g/mol . This compound is characterized by its achiral nature and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves the reaction of 4-(methylthio)phenylthiomethyl with phosphonic acid under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like or .
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents .
Common Reagents and Conditions
The reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents .
Major Products Formed
The major products formed from the reactions of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce thiols or hydrocarbons .
科学研究应用
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and differentiation .
相似化合物的比较
(((4-(methylthio)phenyl)thio)methylene)diphosphonic acid: can be compared with other similar compounds, such as:
(((4-(methylthio)phenyl)thio)methylene)bis(phosphonic acid): This compound shares a similar structure but differs in its functional groups and reactivity.
(((4-(methylthio)phenyl)thio)methanediphosphonic acid): Another structurally related compound with distinct chemical properties and applications.
The uniqueness of (((4-(methylthio)phenyl)thio)methylene)diphosphonic acid lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
151425-91-1 |
|---|---|
分子式 |
C8H12O6P2S2 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
[(4-methylsulfanylphenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H12O6P2S2/c1-17-6-2-4-7(5-3-6)18-8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
ONKXKYBOHBTXEF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)SC(P(=O)(O)O)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)









